Ipronidazole-d3 (CAS: 1015855-83-0): A Technical Guide for Advanced Analytical Applications
Ipronidazole-d3 (CAS: 1015855-83-0): A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth technical overview of Ipronidazole-d3, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the antiprotozoal agent Ipronidazole. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles of its application, supported by practical insights and methodologies.
Section 1: Introduction to Ipronidazole and the Critical Role of Stable Isotope Dilution Analysis
Ipronidazole is a synthetic nitroimidazole compound primarily used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in turkeys and swine dysentery.[1][2] Its mechanism of action involves the reduction of its nitro group within anaerobic bacteria and protozoa, leading to the formation of reactive intermediates that damage microbial DNA.[1][3] Due to its use in food-producing animals, regulatory bodies worldwide monitor its residue levels in animal tissues to ensure food safety.[4][5]
Accurate and precise quantification of Ipronidazole residues is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques for this purpose.[6] However, these methods are susceptible to variations arising from sample matrix effects, inconsistencies in sample preparation, and fluctuations in instrument response.[7] To counteract these variabilities, the stable isotope dilution analysis (SIDA) method is employed, which relies on a stable isotope-labeled (SIL) internal standard. Ipronidazole-d3 serves as the ideal internal standard for Ipronidazole analysis.
Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium.[7] Because they are chemically identical to the analyte, they exhibit similar behavior during sample extraction, chromatography, and ionization.[8] However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for reliable correction of analytical errors.[7][9]
Section 2: Physicochemical Properties and Characterization of Ipronidazole-d3
Accurate characterization of an analytical standard is the foundation of any quantitative method. The key properties of Ipronidazole-d3 are summarized below.
Table 1: Physicochemical Properties of Ipronidazole-d3
| Property | Value | Source(s) |
| CAS Number | 1015855-83-0 | [6][10][11] |
| Chemical Name | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | [10] |
| Alternate Names | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | [12] |
| Molecular Formula | C₇H₈D₃N₃O₂ | [10][11] |
| Formula Weight | 172.20 g/mol | [10][11][13] |
| Mass Shift (M+) | +3 | [11] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [10] |
| Format | Solid / Neat | [10][11] |
| Solubility | Soluble in Methanol | [10] |
| Unlabeled CAS No. | 14885-29-1 | [6][13] |
Storage and Stability: For long-term use, Ipronidazole-d3 should be stored at -20°C.[10] Under these conditions, it is stable for at least four years.[10] Stock solutions prepared from the solid standard should also be stored at low temperatures (-20°C) in the dark to ensure stability, with a typical shelf life of up to 5 years for stock solutions.
Section 3: The Principle of Isotope Dilution Mass Spectrometry with Ipronidazole-d3
The core principle of using Ipronidazole-d3 is to add a known quantity of it to every sample, calibrant, and quality control sample at the very beginning of the analytical workflow. As the deuterated standard behaves virtually identically to the native analyte, any loss of analyte during sample processing steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard.[9]
The mass spectrometer detects both the analyte and the internal standard. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, the variations are normalized. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards.[9] This approach significantly improves the accuracy, precision, and robustness of the quantification.[6][8]
Figure 1: A generalized workflow for quantitative analysis using Ipronidazole-d3 as an internal standard.
Section 4: Analytical Methodology: A Practical Approach
This section outlines a typical protocol for the determination of Ipronidazole in animal tissue using LC-MS/MS with Ipronidazole-d3 as an internal standard. This protocol is a composite based on established methods for nitroimidazole analysis.[14][15]
Reagents and Materials
-
Ipronidazole-d3 (CAS 1015855-83-0): Analytical standard grade.
-
Ipronidazole (CAS 14885-29-1): Analytical standard grade.
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC or LC-MS grade).
-
Acids/Buffers: Formic acid, Ammonium acetate.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Solid-Phase Extraction (SPE): Strongly acidic cation exchange cartridges may be used for cleanup.[14]
Preparation of Standard Solutions
-
Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh the neat Ipronidazole and Ipronidazole-d3 standards and dissolve in methanol to create individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a suitable solvent mixture (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of Ipronidazole-d3 at a concentration appropriate for spiking all samples (e.g., 100 ng/mL). The concentration should be chosen to yield a robust signal in the analytical system.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with varying concentrations of Ipronidazole and a constant concentration of the Ipronidazole-d3 internal standard spiking solution.
Sample Preparation Protocol (Example for Muscle Tissue)
-
Homogenization: Weigh 2-5 g of homogenized tissue into a polypropylene centrifuge tube.
-
Spiking: Add a precise volume of the Ipronidazole-d3 internal standard spiking solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Defatting (if necessary): For fatty matrices, a defatting step with a non-polar solvent like n-hexane may be required.[14]
-
Evaporation: Transfer the supernatant (the organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase starting condition (e.g., 1 mL of 0.1% formic acid in water/acetonitrile).[14] Vortex and filter or centrifuge before injection.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Table 2: Illustrative MRM Transitions for Ipronidazole and Ipronidazole-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Ipronidazole | 170.1 | e.g., 128.1 | Quantifier |
| Ipronidazole | 170.1 | e.g., 113.1 | Qualifier |
| Ipronidazole-d3 | 173.1 | e.g., 131.1 | Internal Standard |
Note: Specific MRM transitions and collision energies must be optimized on the specific instrument being used.
Figure 2: Schematic of the LC-MS/MS detection process for targeted quantification.
Section 5: Applications in Research and Regulated Environments
The primary application of Ipronidazole-d3 is in quantitative residue analysis for food safety and veterinary drug monitoring.[6] Specific applications include:
-
Residue Control: Monitoring Ipronidazole levels in food products such as poultry, eggs, and pork.[6][15]
-
Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Ipronidazole in animals.[6][16]
-
Method Development and Validation: Serving as a crucial component in the validation of new analytical methods for nitroimidazoles.[6]
-
Environmental Monitoring: Analyzing environmental samples for the presence of veterinary drug residues.[6]
Section 6: Conclusion
Ipronidazole-d3 (CAS: 1015855-83-0) is an indispensable tool for any laboratory conducting quantitative analysis of Ipronidazole. Its use as a stable isotope-labeled internal standard within a robust LC-MS/MS workflow provides the highest level of analytical confidence by effectively compensating for matrix effects and procedural variability. By adhering to the principles and methodologies outlined in this guide, researchers and analysts can achieve accurate, reproducible, and defensible results in both research and regulated testing environments.
References
-
ChiralVision. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole (Targeted to animal and fishery products). Retrieved from [Link]
-
Weiss, G., Rose, N., Duke, P., & Williams, T. H. (1981). A major rat faecal metabolite of ipronidazole. Xenobiotica, 11(3), 207-215. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2025, December 24). MSDS of Ipronidazole-d3. Retrieved from [Link]
-
Bandara, H. M. H. N. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]
-
RIVM. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]
-
AGES. (n.d.). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from [Link]
-
Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2845-2851. Retrieved from [Link]
-
Wikipedia. (n.d.). Ipronidazole. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Safety Data Sheet - Ipronidazole-d3. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Ipronidazole. Retrieved from [Link]
-
Assandri, A., et al. (1978). Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog. Drug Metabolism and Disposition, 6(2), 109-113. Retrieved from [Link]
-
Unacademy. (n.d.). All About Nitroimidazole. Retrieved from [Link]
-
Polzer, J., et al. (2013). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 761, 126-135. Retrieved from [Link]
-
MacDonald, A., et al. (1971). Residue analysis of ipronidazole and its metabolite at the 2 ppb level in turkey tissue. Journal of Agricultural and Food Chemistry, 19(6), 1222-1227. Retrieved from [Link]
-
University of Hertfordshire. (2025, September 16). Ipronidazole (Ref: Ro-7-1554). Retrieved from [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Ipronidazole-D3 solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ipronidazole. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. CAS 14885-29-1: Ipronidazole | CymitQuimica [cymitquimica.com]
- 2. Ipronidazole - Wikipedia [en.wikipedia.org]
- 3. All About Nitroimidazole [unacademy.com]
- 4. bfr.bund.de [bfr.bund.de]
- 5. fao.org [fao.org]
- 6. Ipronidazole-D3 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 异丙硝唑-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Ipronidazole D3 | CAS 1015855-83-0 | LGC Standards [lgcstandards.com]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A major rat faecal metabolite of ipronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
